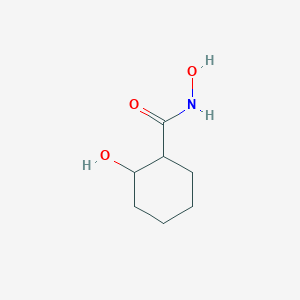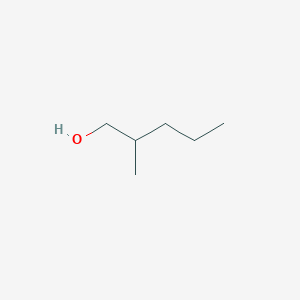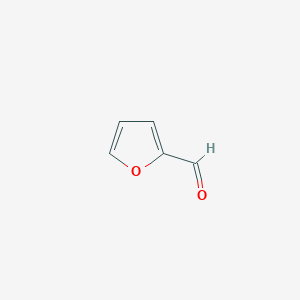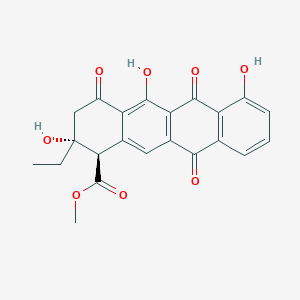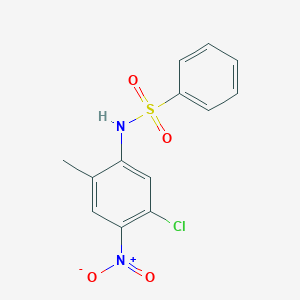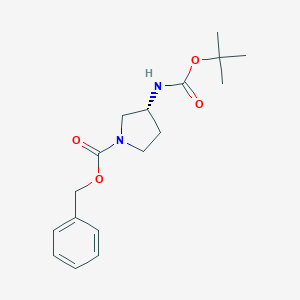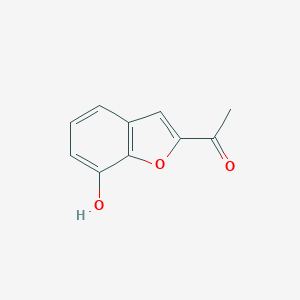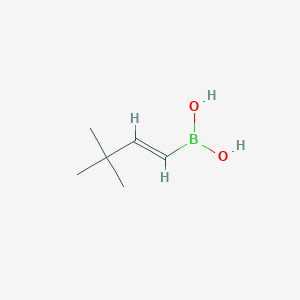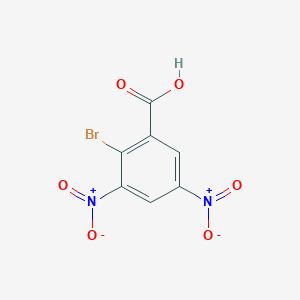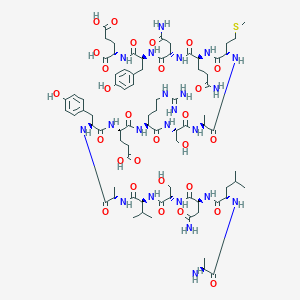
beta-Preprotachykinin (111-126)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Preprotachykinin (111-126), commonly known as Substance P, is a neuropeptide that belongs to the tachykinin family. It is a neurotransmitter that plays a vital role in the regulation of pain perception, inflammation, and stress response. Substance P is synthesized in the dorsal root ganglia and released by the primary afferent fibers of the peripheral nervous system. It acts on the neurokinin-1 receptor (NK-1R) and is involved in various physiological and pathological processes.
作用機序
Substance P acts on the NK-1R, which is a G protein-coupled receptor (GPCR). The binding of Substance P to the NK-1R activates the G protein, which in turn activates various intracellular signaling pathways. These pathways include the phospholipase C (PLC) pathway, which leads to the activation of protein kinase C (PKC), and the adenylate cyclase (AC) pathway, which leads to the activation of cyclic AMP (cAMP). The activation of these signaling pathways results in the modulation of ion channels, neurotransmitter release, and gene expression.
生化学的および生理学的効果
Substance P has a wide range of biochemical and physiological effects. It is involved in the regulation of pain perception, inflammation, immune function, and stress response. Substance P promotes vasodilation and increases vascular permeability, leading to the recruitment of immune cells to the site of injury. It also stimulates the release of cytokines and chemokines, which further amplify the inflammatory response. Substance P has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
実験室実験の利点と制限
Substance P has several advantages for use in laboratory experiments. It is a well-characterized neuropeptide with a defined mechanism of action. It is also commercially available and can be easily synthesized. However, there are also limitations to using Substance P in laboratory experiments. It is a highly unstable peptide and can be degraded rapidly in vitro. It also has a short half-life in vivo, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on Substance P. One area of interest is the development of novel therapeutic strategies to target the Substance P signaling pathway. This includes the development of NK-1R antagonists and the modulation of downstream signaling pathways. Another area of interest is the role of Substance P in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. There is also ongoing research on the role of Substance P in the regulation of immune function and the development of novel immunotherapies. Overall, the study of Substance P is a promising area of research with broad implications for human health and disease.
合成法
The synthesis of Substance P involves the cleavage of the beta-preprotachykinin gene, which is encoded by the TAC1 gene. The gene is transcribed into a pre-mRNA, which is then spliced to produce the mature mRNA. The mRNA is then translated into the pre-protein, which undergoes post-translational modifications to produce the mature neuropeptide. The synthesis of Substance P is regulated by various factors, including cytokines, growth factors, and hormones.
科学的研究の応用
Substance P has been extensively studied for its role in pain perception and inflammation. It is involved in the transmission of pain signals from the periphery to the central nervous system. Substance P has also been implicated in the pathophysiology of various diseases, including depression, anxiety, and neurodegenerative disorders. Scientific research has focused on identifying the mechanisms of action of Substance P and developing therapeutic strategies to target its signaling pathways.
特性
CAS番号 |
114547-33-0 |
|---|---|
製品名 |
beta-Preprotachykinin (111-126) |
分子式 |
C78H120N22O28S |
分子量 |
1846 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C78H120N22O28S/c1-35(2)28-49(93-62(112)37(5)79)69(119)97-53(32-58(82)107)73(123)99-55(34-102)75(125)100-61(36(3)4)76(126)87-39(7)64(114)94-50(29-40-11-15-42(103)16-12-40)70(120)91-46(20-23-59(108)109)66(116)89-44(10-9-26-85-78(83)84)65(115)98-54(33-101)74(124)86-38(6)63(113)88-47(25-27-129-8)68(118)90-45(19-22-56(80)105)67(117)96-52(31-57(81)106)72(122)95-51(30-41-13-17-43(104)18-14-41)71(121)92-48(77(127)128)21-24-60(110)111/h11-18,35-39,44-55,61,101-104H,9-10,19-34,79H2,1-8H3,(H2,80,105)(H2,81,106)(H2,82,107)(H,86,124)(H,87,126)(H,88,113)(H,89,116)(H,90,118)(H,91,120)(H,92,121)(H,93,112)(H,94,114)(H,95,122)(H,96,117)(H,97,119)(H,98,115)(H,99,123)(H,100,125)(H,108,109)(H,110,111)(H,127,128)(H4,83,84,85)/t37-,38-,39-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-/m0/s1 |
InChIキー |
MDVAOUMWEGXXRS-UOBWMYBISA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)N |
その他のCAS番号 |
114547-33-0 |
配列 |
ALNSVAYERSAMQNYE |
同義語 |
eta-preprotachykinin (111-126) PP-tachykinin (111-126) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




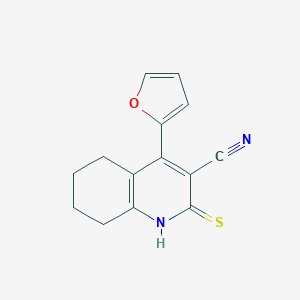
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)
